molecular formula C16H13F2N3O3 B7785480 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B7785480
M. Wt: 333.29 g/mol
InChI Key: IHFZVCMPXMNMIO-UHFFFAOYSA-N
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Description

6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . The difluoromethoxy group can be introduced through late-stage difluoromethylation, a process that has seen significant advancements in recent years . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. The specific compound has been studied for its ability to inhibit certain cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Another significant application of this compound is in the treatment of inflammatory diseases. Its structural characteristics allow it to interact with specific enzymes involved in inflammatory pathways. Preliminary studies suggest that it may reduce inflammation markers in animal models .

Agrochemical Applications

The compound's unique structure also positions it as a potential agrochemical. Its ability to affect plant growth and pest resistance is under investigation. Compounds similar to this have been shown to enhance crop yield by improving resistance to pests and diseases .

Materials Science

In materials science, the compound serves as a versatile scaffold for synthesizing novel materials with desired properties. Its functional groups enable the modification of physical and chemical properties, making it suitable for applications in coatings and polymers .

Case Studies

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry demonstrated the efficacy of pyrazolo[3,4-b]pyridine derivatives against breast cancer cell lines. The research highlighted that modifications at the 4-carboxylic acid position significantly enhanced activity against MCF-7 cells .
  • Inflammation Studies :
    • Research conducted by Pharmaceutical Research outlined the anti-inflammatory effects of similar compounds in murine models. The study indicated a reduction in cytokine levels upon treatment with derivatives of this compound .
  • Agrochemical Efficacy :
    • A field study published in Pest Management Science evaluated the impact of difluoromethoxy-substituted compounds on crop health and pest resistance. Results showed improved resilience against common pests while enhancing overall plant growth metrics .

Mechanism of Action

The mechanism of action of 6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in enhancing the compound’s ability to act as a hydrogen-bond donor, which can influence its binding affinity to target molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can be compared with similar compounds such as:

Biological Activity

6-(4-(Difluoromethoxy)phenyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its therapeutic implications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a difluoromethoxy group attached to a phenyl ring and a pyrazolo[3,4-b]pyridine core. This configuration is believed to contribute significantly to its biological activity.

Property Details
IUPAC Name 6-(4-(difluoromethoxy)phenyl)-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
CAS Number 1011396-74-9
Molecular Formula C16H13F2N3O3
Molecular Weight 335.29 g/mol

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial activities. Studies have shown that it can inhibit the growth of various pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

Phosphodiesterase Inhibition

The compound has been identified as an inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in inflammatory responses. PDE4 inhibitors are known to reduce inflammation in conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to inhibit PDE4 suggests potential applications in treating inflammatory diseases .

The mechanism of action involves the interaction of the compound with specific molecular targets. The difluoromethoxy group enhances its hydrogen-bonding capabilities, improving binding affinity to target proteins involved in inflammatory pathways. This interaction may lead to the modulation of pro-inflammatory cytokines such as IL-4 and TNF-α .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar pyrazolo[3,4-b]pyridine derivatives:

Compound Activity IC50 (µM)
This compoundPDE4 inhibition26.5
6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidAntimicrobialNot specified
6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acidAnti-inflammatoryNot specified

Case Study 1: Inhibition of Lung Inflammation

A study investigated the effects of this compound on allergen-induced lung inflammation in mice. The results demonstrated significant inhibition of inflammatory markers, suggesting its potential utility in treating respiratory conditions .

Case Study 2: Structure-Activity Relationships (SAR)

Research on SAR has revealed that modifications to the pyrazolo[3,4-b]pyridine core can enhance biological activity. For instance, derivatives with varied substituents exhibited different levels of PDE4 inhibition and antimicrobial properties .

Properties

IUPAC Name

6-[4-(difluoromethoxy)phenyl]-1-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3/c1-2-21-14-12(8-19-21)11(15(22)23)7-13(20-14)9-3-5-10(6-4-9)24-16(17)18/h3-8,16H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZVCMPXMNMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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